methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate
Description
Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate backbone substituted with a sulfamoyl group linked to a pyrrolidine ring.
Properties
IUPAC Name |
methyl 3-[(1-pyridin-2-ylpyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-15(19)14-12(6-9-23-14)24(20,21)17-11-5-8-18(10-11)13-4-2-3-7-16-13/h2-4,6-7,9,11,17H,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJITDMRWDUYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride This intermediate is then reacted with methylamine to yield methyl thiophene-2-carboxylateFinally, the pyrrolidinyl-pyridine moiety is introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate exhibit significant antitumor properties. For instance, derivatives of thieno[3,2-b]pyridine have shown promising results against triple-negative breast cancer cell lines (MDA-MB-231) in vitro and in ovo models. These compounds were found to reduce cell proliferation and tumor size significantly, suggesting a potential role in cancer therapy .
Antifungal Activity
The compound's structural features may also contribute to antifungal properties. Research on thiophene derivatives has demonstrated their effectiveness against various fungal strains, with some exhibiting lower EC50 values than established antifungal agents. This suggests that this compound could be explored further as a fungicide .
Synthetic Methods
The synthesis of this compound typically involves multi-step processes that include the formation of pyrrolidine and thiophene derivatives through various coupling reactions. Techniques such as Suzuki-Miyaura coupling have been effectively employed to create these complex structures, enhancing their yield and purity .
Case Studies
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor activity of thieno[3,2-b]pyridine derivatives, one specific compound showed a marked decrease in the number of viable MDA-MB-231 cells and reduced tumor size in chick chorioallantoic membrane (CAM) assays. This study highlights the potential of this compound as a candidate for further development in cancer therapeutics .
Case Study 2: Antifungal Screening
Another investigation focused on the antifungal properties of thiophene derivatives revealed that certain modifications led to enhanced activity against fungal pathogens. Compounds were synthesized and tested against strains such as Fusarium graminearum and Candida albicans, demonstrating significant antifungal efficacy compared to traditional treatments .
Comparative Data Table
Mechanism of Action
The mechanism of action of methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The pyridine and pyrrolidine moieties can interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide- and thiophene-containing derivatives. Below is a detailed analysis of its similarities and distinctions:
Thiophene-Based Sulfonamides
Key Observations :
- Structural Divergence : The target compound replaces the triazine or benzoate groups found in Thifensulfuron-methyl and Tribenuron-methyl with a pyridine-pyrrolidine system, likely altering its binding properties and biological activity .
Pyrrolidine/Pyridine Hybrids
- {1-[(3-Methoxythiophen-2-yl)sulfonyl]-4-(thiophen-3-yl)pyrrolidin-3-yl}methanol (): Shares a sulfonyl-pyrrolidine core but lacks the pyridine substitution. The additional thiophene and methanol groups may enhance solubility compared to the target compound .
- N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide (): Features a pyridinyl-propanamide chain instead of a sulfamoyl group, suggesting divergent pharmacological targets (e.g., kinase vs. GPCR modulation) .
Physical and Chemical Properties
- The target compound’s molecular weight (~395.4 g/mol) is comparable to Tribenuron-methyl (395.4 g/mol), but its melting point remains unreported. In contrast, analogs like the compound in Example 62 () exhibit a melting point of 227–230°C, hinting at similar thermal stability for the target .
- The sulfamoyl and pyridine groups may confer higher polarity compared to non-sulfonylated thiophene derivatives, influencing solubility and bioavailability .
Biological Activity
Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammatory diseases. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 298.37 g/mol. The structure features a thiophene ring, a pyridine moiety, and a pyrrolidine derivative, contributing to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. The sulfamoyl group is known for its role in enhancing solubility and bioavailability, which may facilitate interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound shows potent anti-proliferative effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human B-cell lymphoma cells (BJAB) by arresting the cell cycle at the G0/G1 phase .
- A structure-activity relationship (SAR) analysis revealed that modifications to the pyrrolidine ring could enhance cytotoxicity against solid tumors while minimizing effects on normal cells.
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Target Cell Lines/Organisms | Mechanism of Action |
|---|---|---|---|
| Anticancer | Potent | BJAB (B-cell lymphoma) | Induces apoptosis; cell cycle arrest |
| Anti-inflammatory | Moderate | Inflammatory models | Modulates JAK/STAT pathway |
| Antimicrobial | Preliminary evidence | Various bacterial strains | Unknown; requires further study |
Case Study 1: Anticancer Efficacy
In a controlled study involving multiple cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values varying among different tumor types. Notably, the compound exhibited selective toxicity towards malignant cells compared to normal fibroblasts.
Case Study 2: Inflammatory Disease Model
In an animal model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and inflammatory cytokine levels. Histological analysis revealed reduced infiltration of immune cells in treated animals compared to controls, suggesting a potential therapeutic role in managing chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
